molecular formula C9H7BrN2S B1505454 2-(3-Bromophenyl)-5-methyl-1,3,4-thiadiazole CAS No. 173406-59-2

2-(3-Bromophenyl)-5-methyl-1,3,4-thiadiazole

Cat. No.: B1505454
CAS No.: 173406-59-2
M. Wt: 255.14 g/mol
InChI Key: NYKLGKJGFPPRHX-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-5-methyl-1,3,4-thiadiazole is a heterocyclic aromatic organic compound characterized by the presence of a bromophenyl group attached to a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromophenyl)-5-methyl-1,3,4-thiadiazole typically involves the reaction of 3-bromophenylhydrazine with acetic acid and carbon disulfide under specific conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the thiadiazole ring.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Bromophenyl)-5-methyl-1,3,4-thiadiazole can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: Substitution reactions at the bromine atom or the methyl group can produce a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

  • Substitution: Nucleophiles like sodium methoxide and halides are employed for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of this compound-1-oxide.

  • Reduction: Formation of this compound-1-amine.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: As a building block for the synthesis of more complex organic compounds.

  • Biology: Studied for its biological activity, including antimicrobial and antifungal properties.

  • Medicine: Investigated for its potential use in drug development, particularly in the treatment of various diseases.

  • Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(3-Bromophenyl)-5-methyl-1,3,4-thiadiazole exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • 2-(4-Bromophenyl)-5-methyl-1,3,4-thiadiazole

  • 2-(3-Chlorophenyl)-5-methyl-1,3,4-thiadiazole

  • 2-(3-Bromophenyl)-4-methyl-1,3,4-thiadiazole

Uniqueness: 2-(3-Bromophenyl)-5-methyl-1,3,4-thiadiazole is unique due to its specific substitution pattern on the phenyl ring and the presence of the methyl group on the thiadiazole ring. This structural difference can lead to variations in reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-(3-bromophenyl)-5-methyl-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2S/c1-6-11-12-9(13-6)7-3-2-4-8(10)5-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYKLGKJGFPPRHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30650835
Record name 2-(3-Bromophenyl)-5-methyl-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173406-59-2
Record name 2-(3-Bromophenyl)-5-methyl-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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